Product packaging for N,2-Dimethoxy-N-methylbenzamide(Cat. No.:CAS No. 130250-62-3)

N,2-Dimethoxy-N-methylbenzamide

Cat. No.: B182586
CAS No.: 130250-62-3
M. Wt: 195.21 g/mol
InChI Key: JCJSEXSZPCDZEL-UHFFFAOYSA-N
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Description

N,2-Dimethoxy-N-methylbenzamide is a substituted benzamide featuring two methoxy groups at the ortho-position of the benzene ring and an N-methyl group. It is synthesized via a coupling reaction using 2-methoxybenzoic acid, yielding 86% as a pale yellow oil. Key spectroscopic data include:

  • 1H NMR (500 MHz, CDCl3): δ 7.36 (d, J = 7.5 Hz, 1H), 7.26 (s, 1H), 6.98–6.92 (m, 2H), 3.84 (s, 3H, OCH3), 3.48 and 3.31 (brs, 3H each, N-CH3) .
  • HRMS: Calculated m/z for C10H13NO3 [M+H]+: 196.0968; Found: 196.0966 .

This compound serves as an intermediate in organic synthesis, though its specific applications are less documented compared to analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B182586 N,2-Dimethoxy-N-methylbenzamide CAS No. 130250-62-3

Properties

IUPAC Name

N,2-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-6-4-5-7-9(8)13-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJSEXSZPCDZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471033
Record name N,2-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130250-62-3
Record name N,2-Dimethoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130250-62-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2-Dimethoxy-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-dimethoxy-N-methylbenzamide
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Preparation Methods

Reaction Protocol

Reagents :

  • 2-Methoxybenzoyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.05 equiv)

  • Pyridine (2.1 equiv)

  • Dichloromethane (DCM, 0.5 M relative to acid chloride)

Procedure :

  • Combine 2-methoxybenzoyl chloride and DCM in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add N,O-dimethylhydroxylamine hydrochloride followed by dropwise addition of pyridine.

  • Warm to room temperature and stir overnight, forming a white precipitate.

  • Quench the reaction by diluting with DCM, then wash sequentially with:

    • 1 M HCl (2×) to remove excess pyridine.

    • Saturated sodium bicarbonate (2×) to neutralize acidic byproducts.

    • Brine to remove residual water.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Yield : 80% (6.27 g from 40 mmol starting material).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Activation : Pyridine deprotonates N,O-dimethylhydroxylamine, generating a nucleophilic amine.

  • Acyl Substitution : The amine attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride, displacing chloride and forming the target amide.

Key intermediates and transition states are stabilized by the electron-donating methoxy group, which enhances the electrophilicity of the acyl chloride.

Optimization Strategies

Solvent Selection

While DCM is standard, polar aprotic solvents like acetonitrile may accelerate the reaction by stabilizing charged intermediates. However, DCM’s low polarity simplifies post-reaction purification.

Stoichiometric Adjustments

  • N,O-Dimethylhydroxylamine : A 5% molar excess ensures complete consumption of the acid chloride.

  • Pyridine : A 2.1-fold excess neutralizes HCl generated during the reaction, preventing side reactions.

Temperature Control

Maintaining 0°C during reagent addition minimizes exothermic side reactions. Subsequent warming to room temperature ensures adequate reaction kinetics without decomposition.

Analytical Characterization

Post-synthesis validation is critical for confirming structural integrity:

Spectroscopic Data

  • ¹H NMR (CDCl₃, 500 MHz) :
    δ 3.26 (br s, 3H, N–CH₃), 3.36–3.71 (m, 3H, OCH₃), 3.79 (s, 3H, Ar–OCH₃), 6.88–7.22 (m, 3H, aromatic protons).

  • HRMS : [M+H]⁺ observed at m/z 196.0966 (calculated: 196.0968).

Purity Assessment

  • TLC : Rf = 0.45 (hexane:ethyl acetate, 3:1).

  • HPLC : >98% purity after column chromatography (silica gel, gradient elution).

Comparative Analysis of Synthetic Routes

ParameterAcid Chloride MethodAlternative Coupling Methods
Yield 80%Not reported
Reaction Time 12–16 hrs24–48 hrs
Purification Complexity Low (simple extraction)High (chromatography required)
Scalability Excellent (batch)Limited

Industrial-Scale Considerations

While laboratory-scale synthesis uses batch reactors, industrial production may employ continuous flow systems to enhance efficiency. Key factors include:

  • Catalyst Recycling : Recovering pyridine via distillation.

  • Waste Management : Neutralizing HCl byproducts for safe disposal.

Challenges and Mitigation

Common Pitfalls

  • Incomplete Acyl Substitution : Addressed by ensuring stoichiometric excess of N,O-dimethylhydroxylamine.

  • Emulsion Formation During Workup : Mitigated by using saturated brine washes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,2-Dimethoxy-N-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of the methoxy groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: The major products of oxidation are typically carboxylic acids or aldehydes.

    Reduction: Reduction yields primary or secondary amines.

    Substitution: Substitution reactions produce various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N,2-Dimethoxy-N-methylbenzamide has been investigated for its potential pharmacological activities. Its structural similarity to known bioactive compounds suggests possible therapeutic applications.

Key Applications:

  • Antimicrobial Activity: Studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values are used to quantify its effectiveness.
  • Antioxidant Properties: The compound has shown promise in combating oxidative stress, which is linked to various diseases.

Case Study: Antimicrobial Testing
In a study assessing its antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. coli5015
S. aureus2520

Agricultural Applications

The compound's utility extends to agricultural sciences, where it may serve as an intermediate in the synthesis of agrochemicals.

Key Applications:

  • Pesticide Development: this compound can be modified to create derivatives with enhanced pest control properties.
  • Herbicide Formulation: Research indicates that derivatives of this compound may exhibit herbicidal activity, thereby improving crop yield and health.

Case Study: Herbicidal Efficacy
Field trials conducted on crops treated with synthesized derivatives of this compound showed a marked reduction in weed growth compared to untreated controls.

TreatmentWeed Biomass Reduction (%)Crop Yield Improvement (%)
Control--
This compound Derivative A7030
This compound Derivative B6025

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis due to its reactive amide functional group.

Key Applications:

  • Synthesis of Complex Molecules: The compound can participate in various reactions such as acylation and condensation, facilitating the production of more complex organic compounds.
  • Catalyst Role: It may act as a catalyst in certain chemical reactions, enhancing reaction rates and yields.

Case Study: Synthesis Pathways
Research has established several synthetic routes involving this compound:

  • Acylation Reactions: Utilizing the amide group for acylation of alcohols or amines.
  • Condensation Reactions: Formation of new carbon-carbon bonds through condensation with aldehydes or ketones.

Synthetic Route Overview:

Reaction TypeConditionsProducts
AcylationBase-catalyzedAcylated product
CondensationAcidic conditionsβ-Hydroxy amide

Mechanism of Action

The mechanism of action of N,2-Dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Structural Features Key Differences
N,2-Dimethoxy-N-methylbenzamide Benzamide with o-OCH3, N-CH3 Reference compound
DEET (N,N-Diethyl-3-methylbenzamide) Benzamide with m-CH3, N,N-diethyl Enhanced lipophilicity for dermal use
U-47700 (3,4-Dichloro-N-methylbenzamide) Benzamide with 3,4-Cl, N-methyl Opioid receptor affinity; toxicity
2-Methyl-N-phenylbenzamide Benzamide with o-CH3, N-phenyl Dihedral angle: 88.05° between rings
5-Chloro-N,2-dimethoxy-N-methylbenzamide Chloro-substituted variant of reference Increased molecular weight (229.66 g/mol)

Physicochemical Properties

Property This compound DEET U-47700
Molecular Weight 196.22 g/mol 191.27 g/mol 349.29 g/mol
Physical State Pale yellow oil Colorless liquid Crystalline solid
Solubility Soluble in organic solvents Lipophilic Low aqueous solubility
Key Spectral Data δ 3.84 (OCH3) in NMR IR: 1640 cm⁻¹ (C=O) HRMS: m/z 350.1 [M+H]+

Biological Activity

N,2-Dimethoxy-N-methylbenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the presence of two methoxy groups on the aromatic ring and a methyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is C10H13NO3C_{10}H_{13}NO_3, with a molecular weight of approximately 195.22 g/mol. The unique structural features of this compound may influence its reactivity and interactions with biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which are implicated in various oxidative stress-related diseases. The compound's antioxidant capacity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.

2. Antibacterial Activity

This compound has been tested against various bacterial strains, showing promising antibacterial effects. In studies utilizing disk diffusion and broth microdilution methods, the compound demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

3. Antitumor Potential

Preliminary studies suggest that this compound may possess antitumor activity. It has been evaluated in several cancer cell lines, including breast carcinoma and osteosarcoma cells. The compound induced apoptosis in these cells through mechanisms involving caspase activation and modulation of apoptotic signaling pathways.

The biological effects of this compound are likely mediated through its interaction with specific molecular targets:

  • Receptor Binding: The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects.
  • Enzyme Inhibition: It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, contributing to its antibacterial and antitumor activities.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
N-MethylbenzamideC8H9NOC_8H_{9}NOLacks methoxy groups; simpler structure
N-Methoxy-N-methylbenzamideC9H11NO2C_9H_{11}NO_2Contains one methoxy group; less sterically hindered
N,3-Dimethoxy-N-methylbenzamideC10H13NO3C_{10}H_{13}NO_3Different methoxy positioning; varied activity
BenzamideC7H7NOC_7H_{7}NONo methoxy groups; baseline structure

The presence of two methoxy groups at the 2-position in this compound distinguishes it from these related compounds, potentially enhancing its reactivity and biological interactions.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL across different strains, indicating moderate antibacterial activity.

Case Study 2: Antitumor Activity

In another study focused on breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, supporting its potential as an antitumor agent.

Q & A

Q. What is a reliable synthetic route for N,2-Dimethoxy-N-methylbenzamide, and how can reaction efficiency be optimized?

A robust method involves coupling 2-methoxybenzoic acid with N-methoxy-N-methylamine derivatives. General Procedure A () uses 2-methoxybenzoic acid (0.32 mmol) activated with coupling reagents, yielding 86% of the product as a pale yellow oil. Key optimization steps include:

  • Solvent selection : Dichloromethane (DCM) or acetonitrile for improved solubility.
  • Catalyst use : Employing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as an alternative coupling reagent for higher efficiency .
  • Monitoring : Track reaction progress via TLC or LC-MS. Confirm purity using 1H^1 \text{H} NMR (CDCl3_3, δ 3.31–7.36 ppm) and HRMS (m/zm/z 196.0966 [M+H]+^+) .

Q. What safety protocols are critical when handling this compound?

  • Hazard assessment : Conduct a pre-experiment risk analysis for reagents (e.g., dichloromethane, sodium pivalate) and byproducts, referencing guidelines like Prudent Practices in the Laboratory .
  • Mutagenicity : While Ames II testing indicates lower mutagenicity compared to other anomeric amides, use fume hoods, nitrile gloves, and closed systems during synthesis .
  • Storage : Store in airtight containers at –20°C to prevent decomposition .

Q. How can spectroscopic techniques validate the structure of this compound?

  • 1H^1 \text{H} NMR : Key signals include methoxy groups (δ 3.31–3.84 ppm) and aromatic protons (δ 6.92–7.36 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ at m/zm/z 196.0966 (calculated: 196.0968) .
  • FT-IR : Detect carbonyl (C=O) stretch near 1650 cm1^{-1} and methoxy C–O stretches at ~1250 cm1^{-1} .

Advanced Research Questions

Q. How can computational tools like SHELX refine the crystal structure of this compound?

  • Structure solution : Use SHELXD for phase determination from single-crystal X-ray data, leveraging its robustness for small molecules .
  • Refinement : Apply SHELXL with high-resolution data to model anisotropic displacement parameters and hydrogen bonding. WinGX can interface with SHELX for graphical refinement .
  • Validation : Check for twinning or disorder using PLATON or Coot .

Q. What mechanistic insights explain the thermal decomposition of this compound?

  • HERON reaction pathway : Thermal decomposition likely proceeds via a six-membered transition state, releasing CO2_2 and forming a nitrene intermediate. This mirrors the behavior of N-acyloxy-N-alkoxyamides .
  • Kinetic studies : Perform DSC or TGA to determine decomposition onset temperature and activation energy .

Q. How do hydrogen-bonding interactions influence the reactivity of this compound?

  • Spectroscopic analysis : Use near-infrared (NIR) spectroscopy in CCl4_4 to study hydrogen bonding between the amide carbonyl and thioacetamide derivatives .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict bond angles and electron density shifts at the amide group .

Q. What strategies enable functionalization of this compound for structure-activity studies?

  • Derivatization :
    • Reduction : Catalytic hydrogenation (Pd/C, H2_2, MeOH) to yield secondary amines .
    • Acylation : React with pivaloyl chloride (pyridine/DCM) to introduce sterically hindered groups .
  • Biological assays : Screen derivatives for antimicrobial activity via broth microdilution (MIC) or cytotoxicity using MTT assays .

Q. How can solvent effects modulate the reaction kinetics of this compound synthesis?

  • Polar aprotic solvents : Acetonitrile enhances nucleophilicity of methoxy groups, accelerating coupling.
  • Dielectric constant : Higher dielectric solvents (e.g., DMF) stabilize transition states in acylation steps but may increase side reactions .
  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-Dimethoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N,2-Dimethoxy-N-methylbenzamide

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